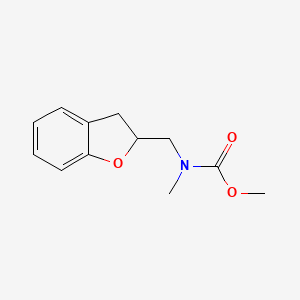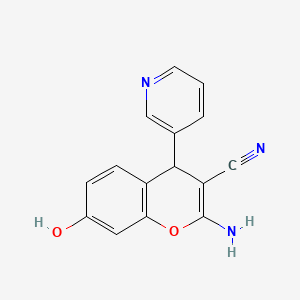methanone](/img/structure/B5180925.png)
[4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone, also known as DNPHM, is a chemical compound that has been widely studied for its potential applications in scientific research. DNPHM belongs to the class of nitroaromatic compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of [4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone involves the formation of a stable adduct between the carbonyl group of the target molecule and the nitro group of [4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone. This adduct can be detected through various techniques, such as UV-Vis spectroscopy or HPLC analysis.
Biochemical and Physiological Effects:
[4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes involved in oxidative stress and the induction of apoptosis in cancer cells. However, further studies are needed to fully understand the mechanisms underlying these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone is its high sensitivity and selectivity for carbonyl compounds, which makes it a valuable tool for the detection and quantification of these biomolecules. However, [4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone can also have limitations in certain experimental conditions, such as high pH or the presence of interfering compounds.
Direcciones Futuras
There are many potential future directions for research on [4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone, including the development of new methods for its synthesis and purification, the exploration of its applications in other scientific fields, and the investigation of its mechanisms of action in various biological systems. Additionally, further studies are needed to evaluate the potential toxicity and safety of [4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone for use in laboratory experiments.
Métodos De Síntesis
[4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone can be synthesized through a variety of methods, including the reaction of 4-(dimethylamino)-3-nitrobenzaldehyde with 4-hydroxy-3-nitrobenzaldehyde in the presence of a suitable catalyst. The resulting product can be purified through various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
[4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and toxicology. One of the primary uses of [4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone is as a reagent for the detection and quantification of carbonyl compounds, which are important biomolecules involved in various physiological processes.
Propiedades
IUPAC Name |
[4-(dimethylamino)-3-nitrophenyl]-(4-hydroxy-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6/c1-16(2)11-5-3-9(7-12(11)17(21)22)15(20)10-4-6-14(19)13(8-10)18(23)24/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXZVSXCBHJDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5180860.png)
![N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5180872.png)


![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B5180890.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180892.png)

![1-(4-methylphenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180911.png)
![N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine](/img/structure/B5180918.png)

![N-(1-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5180928.png)
![N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5180938.png)